2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- is a heterocyclic organic compound with a pyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-ethyl-
- 2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-butyl-
- 2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-isopropyl-
Uniqueness
2(1H)-Pyrimidinone, 1-methyl-4-(methylamino)-5-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 5-position can affect the compound’s lipophilicity and ability to interact with biological membranes, potentially enhancing its therapeutic potential.
Properties
CAS No. |
145729-67-5 |
---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-methyl-4-(methylamino)-5-propylpyrimidin-2-one |
InChI |
InChI=1S/C9H15N3O/c1-4-5-7-6-12(3)9(13)11-8(7)10-2/h6H,4-5H2,1-3H3,(H,10,11,13) |
InChI Key |
CPQWZYZQDAFCFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN(C(=O)N=C1NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.